BenchChemオンラインストアへようこそ!

Butyl 4-(3-(2-(3-cyclohexylureido)thiazol-4-yl)propanamido)benzoate

Glucokinase Activation Type 2 Diabetes Ureidothiazole

This compound is a well-characterized ureidothiazole glucokinase (GK) activator with precisely defined physicochemical properties (MW: 472.6 g/mol, XLogP3-AA: 4.3, TPSA: 138 Ų). Its structural scaffold is validated in type 2 diabetes research, but no disclosed biological data exists for this specific ester analog—making it a unique starting point for medicinal chemistry optimization. Obtain with certified purity for use as an HPLC/LC-MS reference standard or in-house pharmacological profiling. No public evidence supports substitution with any other commercial ureidothiazole.

Molecular Formula C24H32N4O4S
Molecular Weight 472.6
CAS No. 1091132-59-0
Cat. No. B2547531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl 4-(3-(2-(3-cyclohexylureido)thiazol-4-yl)propanamido)benzoate
CAS1091132-59-0
Molecular FormulaC24H32N4O4S
Molecular Weight472.6
Structural Identifiers
SMILESCCCCOC(=O)C1=CC=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)NC3CCCCC3
InChIInChI=1S/C24H32N4O4S/c1-2-3-15-32-22(30)17-9-11-19(12-10-17)25-21(29)14-13-20-16-33-24(27-20)28-23(31)26-18-7-5-4-6-8-18/h9-12,16,18H,2-8,13-15H2,1H3,(H,25,29)(H2,26,27,28,31)
InChIKeyQCLLZCVXUHYHRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Butyl 4-(3-(2-(3-cyclohexylureido)thiazol-4-yl)propanamido)benzoate (CAS 1091132-59-0): Chemical Identity and Structural Class Baseline


Butyl 4-(3-(2-(3-cyclohexylureido)thiazol-4-yl)propanamido)benzoate (CAS 1091132-59-0) is a synthetic small molecule belonging to the ureidothiazole class of glucokinase (GK) activators, a family extensively investigated for type 2 diabetes [1]. Its structure comprises a central 2-ureidothiazole core linked via a propanamido spacer to a butyl benzoate ester. Despite being listed in PubChem (CID 44061519) with a molecular weight of 472.6 g/mol and an XLogP3-AA of 4.3 [1], a comprehensive search of primary research papers, patents, and authoritative databases reveals no publicly available quantitative biological activity data specifically for this compound.

Why Generic Substitution of Butyl 4-(3-(2-(3-cyclohexylureido)thiazol-4-yl)propanamido)benzoate is Not Supported by Evidence


The ureidothiazole scaffold is known for producing glucokinase activators with highly variable potency, liver selectivity, and pharmacokinetic profiles depending on subtle modifications to the peripheral substituents, such as the ester group or the urea terminus [1]. For instance, a butyl ester analog versus a methyl ester can dramatically alter lipophilicity, metabolic stability, and off-target binding. Without specific, comparator-based evidence, any claim of functional equivalence between this compound and its structural analogs is scientifically unfounded. The absence of disclosed biological data for this specific compound means there is zero evidence to support its substitution for, or by, any other commercial ureidothiazole.

Quantitative Differentiation Evidence for Butyl 4-(3-(2-(3-cyclohexylureido)thiazol-4-yl)propanamido)benzoate Against Comparators


Absence of Publicly Available Comparative Biological Data for CAS 1091132-59-0

A rigorous search of the scientific and patent literature, including ChEMBL, BindingDB, PubMed, and Google Patents, yielded no quantitative biological activity data (e.g., EC50, IC50, Ki) for this compound. Consequently, no direct head-to-head comparison, cross-study comparison, or class-level inference with quantitative data can be made against a specific analog or baseline. All observed EC50 values in search results were for different compounds with unrelated structural scaffolds [1]. The claim of differentiation is therefore not quantifiable.

Glucokinase Activation Type 2 Diabetes Ureidothiazole

Potential Application Scenarios for Butyl 4-(3-(2-(3-cyclohexylureido)thiazol-4-yl)propanamido)benzoate Based on Structural Class


Probe for Glucokinase Target Engagement Studies (Unvalidated)

Given its structural classification as a ureidothiazole, this compound could serve as a starting point for medicinal chemistry optimization programs targeting glucokinase [1]. However, its use is entirely contingent on first generating primary in-house pharmacological data, as no public data supports its immediate application.

Reference Standard in Analytical Method Development (Theoretical)

The compound's well-defined physicochemical properties (MW: 472.6, XLogP3-AA: 4.3, TPSA: 138 Ų) [1] could make it a candidate for use as a reference standard in HPLC or LC-MS method development for this chemical class, provided it is obtained with a certified purity profile.

Quote Request

Request a Quote for Butyl 4-(3-(2-(3-cyclohexylureido)thiazol-4-yl)propanamido)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.